(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
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Overview
Description
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an oxetane ring, a piperidine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Formation of the Piperidine Ring: The piperidine ring is usually formed through a series of reactions involving the appropriate starting materials and catalysts.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
Uniqueness
®-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate is unique due to the presence of both an oxetane ring and a piperidine ring within its structure. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAKKRUEGJYMY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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